molecular formula C9H13Cl2NOS B14673298 4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol CAS No. 38450-47-4

4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol

Cat. No.: B14673298
CAS No.: 38450-47-4
M. Wt: 254.18 g/mol
InChI Key: ODIXQEOGUCVTLK-UHFFFAOYSA-N
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Description

“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. The presence of chlorine atoms and an amino group in the structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” typically involves multi-step organic reactions. A common synthetic route may include:

    Halogenation: Introduction of chlorine atoms to the thiophene ring.

    Aminomethylation: Addition of the amino group to the thiophene ring.

    Alcohol Formation: Introduction of the hydroxyl group to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the chlorine atoms to hydrogen.

    Substitution: Replacement of the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dechlorinated thiophene derivative.

    Substitution: Formation of a substituted thiophene derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a potential pharmaceutical agent with therapeutic properties.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms and an amino group may enhance its binding affinity and specificity. The compound may exert its effects through:

    Inhibition: Blocking the activity of specific enzymes or receptors.

    Activation: Enhancing the activity of specific enzymes or receptors.

    Modulation: Altering the expression of specific genes or proteins.

Comparison with Similar Compounds

“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Known for its use in organic synthesis.

    2-Aminothiophene: Known for its biological activity.

    2,5-Dichlorothiophene: Known for its use in the synthesis of agrochemicals.

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

CAS No.

38450-47-4

Molecular Formula

C9H13Cl2NOS

Molecular Weight

254.18 g/mol

IUPAC Name

1-(4,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8/h3,5,7,12-13H,4H2,1-2H3

InChI Key

ODIXQEOGUCVTLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC(=C(S1)Cl)Cl)O

Origin of Product

United States

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